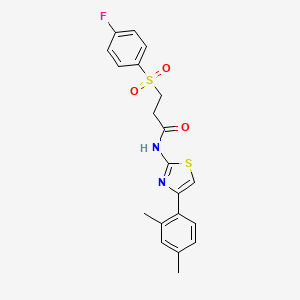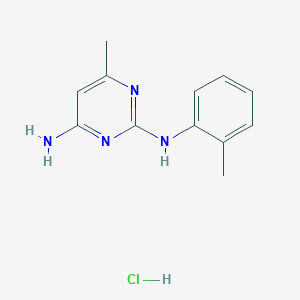
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes “6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride”, involves various synthetic protocols . For instance, one method involves treating 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride .Molecular Structure Analysis
The molecular structure of “6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride” is based on the pyridopyrimidine moiety . Pyridopyrimidines are heterocyclic compounds that combine pyrimidine and pyridine rings .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Applications
Pyrimidine derivatives are known for their wide range of pharmacological effects, including anti-inflammatory activities. The synthesis, anti-inflammatory effects, and structure-activity relationships of these compounds have been thoroughly reviewed. These studies highlight the various synthetic methods for producing pyrimidine derivatives and their potent anti-inflammatory effects, which are attributed to their inhibitory response against key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and others. This comprehensive review provides insights into developing new pyrimidine-based anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Tautomerism and Molecular Interactions
The study on the tautomerism of nucleic acid bases, including pyrimidines, explores the effect of molecular interactions on tautomeric equilibria. This research is crucial for understanding the biological significance of these tautomeric forms, which may lead to spontaneous mutations by altering base pairing in DNA. Such insights are valuable for designing novel therapeutic strategies targeting genetic disorders (Person et al., 1989).
Pharmacologically Active Pyrimidine Derivatives
This review covers the wide range of pharmacological activities exhibited by pyrimidine derivatives, underscoring their importance as a scaffold for developing new biologically active compounds. Pyrimidine structures are pivotal in designing drugs with antiviral, antitumor, antimicrobial, and other therapeutic effects. The structure-activity relationship analysis of these compounds facilitates the search for novel drugs with desired pharmacological activities (Chiriapkin, 2022).
Biological Activity and Structure-Activity Relationships
The review focuses on the diverse biological activities of pyrimidine derivatives from 2010 to date, emphasizing the influence of substituent positions on their biological effects. Pyrimidine derivatives have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. This extensive overview supports the potential of the pyrimidine nucleus as a lead molecule for treating various diseases (Natarajan et al., 2022).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are also utilized in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Besides their sensing capabilities, these derivatives possess biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s worth noting that the compound belongs to the class of pyrimidopyrimidines, which are two fused pyrimidine rings with four possible structural isomers . These compounds are known for their biological potential and have been studied in the development of new therapies .
Biochemical Pathways
Compounds with similar structures have been shown to have significant biological applications .
Propriétés
IUPAC Name |
6-methyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(13)16-12;/h3-7H,1-2H3,(H3,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOURIMUHWPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


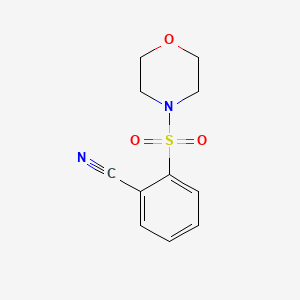
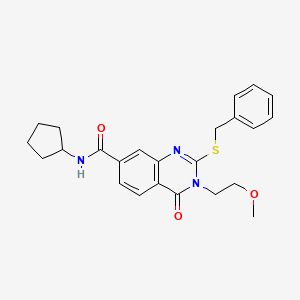
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)
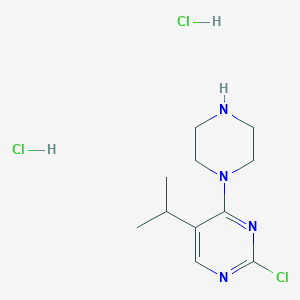
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)


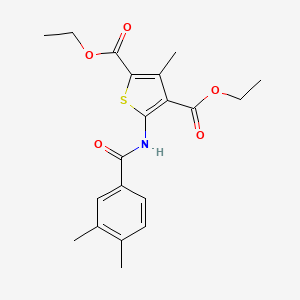
![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

